Methoxide

Description

Methoxide (CH₃O⁻) is a strong base and nucleophile, commonly encountered as alkali metal salts such as sodium this compound (NaOCH₃) or potassium this compound (KOCH₃). These compounds are pivotal in organic synthesis, particularly in transesterification reactions for biodiesel production , catalysis in glycidol synthesis , and Baylis-Hillman reactions . Sodium this compound, for instance, is industrially preferred due to its high efficiency and established scalability. Its formation involves the reaction of methanol with sodium hydroxide, generating a reactive this compound anion that facilitates deprotonation and nucleophilic attack .

Structurally, this compound ions exhibit a trigonal planar geometry with a negative charge localized on the oxygen atom. Spectroscopic studies (e.g., NMR and IR) confirm its distinct chemical shifts, such as the singlet peak at 3.17 ppm for the methyl group in NaOCH₃ . Computational studies using density functional theory (DFT) further validate its electronic configuration, with chemical shift uncertainties of ±0.3 ppm depending on the zeolite pore environment .

Propriétés

Formule moléculaire |

CH3O- |

|---|---|

Poids moléculaire |

31.034 g/mol |

Nom IUPAC |

methanolate |

InChI |

InChI=1S/CH3O/c1-2/h1H3/q-1 |

Clé InChI |

NBTOZLQBSIZIKS-UHFFFAOYSA-N |

SMILES |

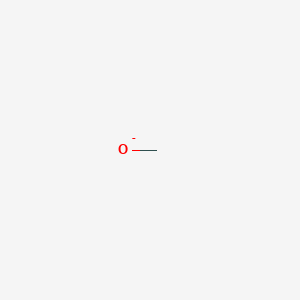

C[O-] |

SMILES canonique |

C[O-] |

Origine du produit |

United States |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing methoxide solutions in laboratory settings?

this compound solutions require strict safety measures due to their hygroscopic and corrosive nature. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Storage: Seal containers under inert gas (e.g., nitrogen) to minimize moisture absorption and peroxide formation. Label containers with dates of receipt, opening, and peroxide testing .

- Peroxide Monitoring: Test for peroxides every 3–6 months using iodometric titration or commercial test strips, especially for aged solutions. Discard if peroxide concentrations exceed 10 ppm .

Q. How should this compound solutions be prepared and standardized for reproducibility in nucleophilic reactions?

- Purity Control: Use Karl Fischer titration to verify methanol’s water content (<0.1%) before dissolving alkali metals. Maintain anhydrous conditions via Schlenk-line techniques .

- Standardization: Titrate this compound solutions against benzoic acid in DMF using thymol blue as an indicator. Record molarity and storage conditions (e.g., inert atmosphere, temperature) to ensure batch consistency .

Advanced Research Questions

Q. How can discrepancies in reaction kinetics be resolved when this compound acts as a base in aromatic nucleophilic substitutions?

Contradictions in rate constants often arise from:

- Solvent Effects: Methanol’s polarity and H-bonding capacity can stabilize transition states differently than aprotic solvents. Compare kinetics in DMSO or THF to isolate solvent-specific effects .

- Free this compound Concentration: Account for acid-base equilibria (e.g., residual water) by calculating [OCH₃⁻]₆ using pH/pKa relationships. Use conductivity measurements for real-time monitoring .

- Isotopic Labeling: Apply deuterated methanol (CD₃OD) to study kinetic isotope effects (KIEs). For example, kCH₃/kCD₃ ≈ 1.0 indicates a late transition state, while inverse KIEs suggest early transition states .

Q. What analytical strategies are recommended for characterizing this compound-induced decomposition in oxygen-sensitive organometallic complexes?

- In Situ Spectroscopy: Use FTIR or Raman spectroscopy to monitor ligand displacement or oxidation intermediates under controlled atmospheres. For example, track CO stretching frequencies in carbonyl complexes exposed to this compound .

- Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) to identify transient species. Couple with DFT calculations to validate proposed decomposition pathways .

- X-ray Diffraction (XRD): Analyze crystalline byproducts to confirm structural changes. Preclude hydrolysis artifacts by conducting experiments in rigorously dry solvents .

Q. How can computational models improve the design of this compound-mediated catalysts for asymmetric synthesis?

- Transition-State Modeling: Use density functional theory (DFT) to map steric and electronic effects. For instance, calculate activation barriers for this compound attack on chiral substrates to predict enantioselectivity .

- Solvent Dynamics: Incorporate molecular dynamics (MD) simulations to assess solvent reorganization effects. Compare simulated vs. experimental KIEs to refine transition-state models .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to identify optimal this compound concentrations and temperatures for specific substrate classes .

Q. Methodological Best Practices

- Data Documentation: Record experimental parameters (e.g., [OCH₃⁻], solvent purity, temperature) in detail to enable replication. Use standardized templates for lab notebooks .

- Contradiction Analysis: Cross-validate unexpected results via independent techniques (e.g., NMR for product distribution, GC-MS for byproduct identification) .

- Ethical Reporting: Disclose negative results (e.g., failed catalysis attempts) to aid community-wide mechanistic understanding .

Comparaison Avec Des Composés Similaires

Methoxide derivatives are compared below based on reactivity, structural properties, and industrial applications.

Sodium this compound vs. Potassium this compound

Key Insight : Sodium this compound is favored industrially for biodiesel due to its balance of cost, reactivity, and established protocols. Potassium this compound, while more basic, is less practical for large-scale applications .

Sodium this compound vs. Calcium this compound (Ca(OCH₃)₂)

- Yield : Biodiesel reactions using CaO achieve <50% conversion due to equilibrium limitations, whereas NaOCH₃ achieves >99% glycerol conversion .

- Structural Role : Ca²⁺ forms a rigid ionic lattice, contrasting with Na⁺’s smaller ionic radius and higher mobility .

Sodium this compound vs. Magnesium this compound (Mg(OCH₃)₂)

- Structure : Magnesium this compound exists as a polymeric network with 4- or 6-coordinate Mg centers, unlike the ionic NaOCH₃ .

- Applications : Its polymeric nature limits solubility, making it unsuitable for homogeneous catalysis but relevant in materials science .

This compound vs. Ethoxide (CH₃CH₂O⁻)

Data Tables

Table 2: this compound Species in DFT Studies

| Functional | Chemical Shift (ppm) | Error (± ppm) |

|---|---|---|

| HSE06(OPT) | 3.15 | 0.3 |

| mPW1PW91(OPT) | 3.12 | 0.3 |

| Experimental (NaOCH₃) | 3.17 | - |

Research Findings and Mechanistic Insights

- Catalysis: Sodium this compound’s superiority in Baylis-Hillman reactions arises from its ability to deprotonate substrates in methanol, forming reactive enolates .

- Biodiesel Production : NaOCH₃ preheated with triglycerides avoids biphasic layer formation, ensuring efficient transesterification .

- Spectroscopy: NMR studies confirm this compound formation via peak shifts (e.g., singlet at 3.17 ppm) and deshielded quartets in NaAlO₂-treated methanol .

Méthodes De Préparation

Direct Reaction of Metallic Sodium with Methanol

The most straightforward method for synthesizing sodium methoxide involves the reaction of metallic sodium with methanol. This exothermic process, represented by the equation:

proceeds vigorously, often requiring controlled conditions to prevent ignition . In laboratory settings, sodium metal (0.436 g, 18.96 mmol) is gradually added to anhydrous methanol (19 mL) under inert atmospheres, yielding a colorless solution of sodium this compound . The purity of the product depends on residual methanol removal through evaporation and subsequent heating .

Structural and Solvent Considerations

Solid sodium this compound adopts a polymeric structure with sheet-like arrays of Na⁺ ions coordinated to four oxygen atoms, while its basicity varies significantly with solvent. In dimethyl sulfoxide (DMSO), it exists as a free ion, exhibiting stronger basicity compared to hydrogen-bonded aggregates in methanol . This solvent-dependent behavior influences its reactivity in synthetic applications.

Alkali Hydroxide-Methanol Reactions Coupled with Water Removal

Economic and safety concerns associated with metallic sodium have driven the development of alternative methods using sodium hydroxide (NaOH). The equilibrium reaction:

is thermodynamically limited ( at 25°C), necessitating continuous water removal to shift equilibrium toward this compound formation .

Semi-Batch Reactor Systems

Experiments in semi-batch reactors at 1 atm demonstrated that evaporating water at 65–85°C enhances this compound yields. Initial NaOH concentrations of 15–25 wt.% in methanol achieved 60–75% conversion, with higher temperatures favoring faster kinetics but risking methanol loss . A reaction-separation model validated these results, showing strong agreement between predicted and experimental yields .

Adsorbent-Assisted Water Removal

Industrial variants employ molecular sieves or zeolites to adsorb water, achieving >90% this compound purity. This method avoids energy-intensive distillation but requires periodic adsorbent regeneration .

Continuous Industrial-Scale Production

Large-scale sodium this compound synthesis employs reactive distillation columns, as detailed in US Patent 2,877,274 .

Process Configuration

A continuous countercurrent distillation column (30 ft tall, 8 in diameter) operates at atmospheric pressure, with 10 theoretical plates. Key parameters include:

| Parameter | Value |

|---|---|

| Feedstock | 50 wt.% NaOH, methanol |

| Column top temperature | 76–80°C |

| Column bottom temperature | 87–100°C |

| This compound solution yield | 22.5 wt.% in methanol |

| Water removal rate | 13.2 lb/hr |

Aqueous NaOH (19.6 lb/hr) and methanol (310 lb/hr) are fed into the column, where steam (150 psig) vaporizes methanol, stripping water from the reaction zone . The resultant sodium this compound solution (13.2 lb/hr) is cooled and stored, while water-methanol vapor is condensed and discarded .

Thermodynamic and Kinetic Analysis

The process leverages differences in boiling points between methanol-water (64.7°C) and methanol-methoxide (≈85°C) mixtures. Elevated temperatures in the column bottom (87–100°C) prevent this compound decomposition while ensuring efficient methanol reflux .

Comparative Analysis of Preparation Methods

The table below summarizes critical metrics for each method:

| Method | Reactants | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Scale |

|---|---|---|---|---|---|---|

| Metallic Na + MeOH | Na, MeOH | 25–65 | Ambient | 95–98 | 99+ | Laboratory |

| NaOH + MeOH (batch) | NaOH, MeOH | 65–85 | 1 atm | 60–75 | 85–90 | Pilot |

| Reactive distillation | NaOH, MeOH | 76–100 | Atmospheric | 90–95 | 95–98 | Industrial |

Challenges and Innovations

Byproduct Management

Sodium hydroxide impurities in this compound solutions remain a persistent issue, as NaOH contamination accelerates side reactions (e.g., saponification in biodiesel production) . Advanced analytical techniques, such as Karl Fischer titration, are essential for quality control.

Energy Efficiency

Industrial distillation consumes significant energy (≈128 lb steam/hr per 13.2 lb this compound) . Emerging approaches integrate heat recovery systems or alternative water-removal technologies (e.g., membrane separation) to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.